molecular formula C22H15N3O5 B14942489 Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate

Methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-2'-carboxylate

Cat. No.: B14942489
M. Wt: 401.4 g/mol
InChI Key: BGDHOSHYKAPYCN-UHFFFAOYSA-N
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Description

Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate typically involves multi-step organic reactions. One common method is the cyclocondensation reaction, where an indole derivative reacts with a cyanoacetamide and a benzoyl chloride under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol, and a base such as potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or benzoyl groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6’-amino-3’-benzoyl-5’-cyano-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-2’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 6'-amino-3'-benzoyl-5'-cyano-2-oxospiro[1H-indole-3,4'-pyran]-2'-carboxylate

InChI

InChI=1S/C22H15N3O5/c1-29-20(27)18-16(17(26)12-7-3-2-4-8-12)22(14(11-23)19(24)30-18)13-9-5-6-10-15(13)25-21(22)28/h2-10H,24H2,1H3,(H,25,28)

InChI Key

BGDHOSHYKAPYCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)C4=CC=CC=C4

Origin of Product

United States

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